N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2O2/c1-22-10-2-3-14(22)15(23)11-21-16(24)9-6-12-4-7-13(8-5-12)17(18,19)20/h2-5,7-8,10,15,23H,6,9,11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSHOZAXOUAHCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide
- Structure : Contains an indole-ethyl group and fluorinated biphenyl.
- Synthesis: Prepared via carbodiimide-mediated coupling of flurbiprofen (a fluorobiphenylpropanoic acid) with tryptamine, emphasizing the utility of amide bonds in linking aromatic and heterocyclic motifs .
- The fluorine atom on the biphenyl may enhance bioavailability compared to the trifluoromethyl group .
3-Ferrocenylmethoxy-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)-propanamide
- Structure : Features a ferrocenyl (metallocene) group and nitro-trifluoromethylphenyl substituent.
- Key Differences : The ferrocenyl group introduces redox activity absent in the target compound. The nitro group increases electron-withdrawing effects but may reduce metabolic stability compared to the target’s hydroxyl-pyrrole system .
2-Hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
- Structure : Shares a hydroxypropanamide backbone and trifluoromethylphenyl group but lacks the pyrrole moiety.
- Key Differences: The nitro group may confer higher reactivity and lower stability than the target’s methylpyrrole group.
Physicochemical Properties
Functional Group Impact on Bioactivity
- Trifluoromethylphenyl : Enhances membrane permeability and resistance to oxidative metabolism. Present in the target compound and derivatives .
- Heterocycles (Pyrrole vs.
- Hydroxyl Groups: The target’s hydroxyethyl group may improve solubility compared to ’s chromenone derivative, which lacks polar substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
